molecular formula C13H21BN2O4 B1398160 methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate CAS No. 1093307-33-5

methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Cat. No.: B1398160
CAS No.: 1093307-33-5
M. Wt: 280.13 g/mol
InChI Key: VDPXXMZHTGSNBL-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a boronate ester derivative containing a pyrazole core. Its structure integrates a dioxaborolane ring, a pyrazole moiety, and a methyl propanoate ester chain. This compound is commercially available in various quantities (e.g., 100 mg to 5 g) and is utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the reactive boronate group .

Key features include:

  • Molecular Formula: C₁₃H₁₉BN₂O₄ (estimated molecular weight: ~294.12 g/mol).
  • Functional Groups: A boronate ester (dioxaborolane) for cross-coupling, a pyrazole ring (N-heterocycle), and a methyl ester for solubility modulation.

Properties

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8-15-16(9-10)7-6-11(17)18-5/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPXXMZHTGSNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733793
Record name Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093307-33-5
Record name Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19BO4
  • Molecular Weight : 214.066 g/mol
  • CAS Number : 1150561-77-5
  • Functional Groups : Alkyl, Ester

This compound features a boron-containing dioxaborolane moiety which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The presence of the pyrazole ring suggests potential interactions with various receptors and enzymes involved in metabolic processes.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes. For instance:

CompoundTarget EnzymeInhibition (%) at 100 µM
This compoundTryptophan Hydroxylase (TPH1)64%

This inhibition indicates its potential role in modulating serotonin levels via TPH1 inhibition, which could have implications for mood regulation and treatment of depression-related disorders .

Study 1: TPH1 Inhibition

A study published in MDPI evaluated various compounds for their ability to inhibit TPH1. This compound was found to be a promising candidate due to its substantial inhibition percentage at micromolar concentrations. This suggests that modifications in the pyrazole structure can lead to enhanced biological activity .

Study 2: Kinase Inhibition

In another investigation focusing on small molecule kinase inhibitors, derivatives similar to this compound were assessed for their ability to inhibit various kinases implicated in cancer progression. The findings indicated a potential for these compounds to act as dual inhibitors against multiple kinase targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyrazole ring or the ester chain. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate C₁₃H₁₉BN₂O₄ ~294.12 Methyl ester, propanoate chain
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate C₁₅H₂₅BN₂O₄ 308.18 Ethyl ester, branched propanoate
tert-Butyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate C₁₇H₂₈BN₂O₄ ~336.23 tert-Butyl ester, branched chain
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile C₁₂H₁₈BN₃O₂ 247.10 Nitrile group (electron-withdrawing)
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₆BN₂O₂ 210.06 Simple methyl-substituted pyrazole

Preparation Methods

Preparation of 4-Halopyrazole Intermediate

Step Reagents & Conditions Notes
Halogenation of pyrazole N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), solvent: acetonitrile or dichloromethane, temperature: 0 °C to room temperature Selective 4-position halogenation is crucial for regioselectivity in subsequent borylation

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

Step Reagents & Conditions Notes
Borylation Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 or Pd(PPh3)4 catalyst, base: KOAc or K2CO3, solvent: dioxane or DMF, temperature: 80-100 °C, time: 12-24 hours Efficient installation of the pinacol boronate ester group; reaction monitored by TLC or HPLC

N1-Alkylation with Methyl 3-Halopropanoate

Step Reagents & Conditions Notes
Alkylation Methyl 3-bromopropanoate or methyl 3-chloropropanoate, base: K2CO3 or NaH, solvent: DMF or acetone, temperature: room temperature to reflux Alkylation at pyrazole nitrogen; control of stoichiometry and reaction time important to minimize side reactions

Representative Synthetic Route

  • Step 1: Synthesize 4-bromopyrazole via selective bromination of pyrazole.
  • Step 2: Perform Suzuki-type borylation of 4-bromopyrazole with bis(pinacolato)diboron under Pd catalysis to obtain 4-(pinacolboronate)pyrazole.
  • Step 3: Alkylate the N1-position of the boronate pyrazole with methyl 3-bromopropanoate to yield the target this compound.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Comments
Halogenation reagent NBS or NIS Selectivity critical
Halogenation solvent CH3CN, DCM Polar aprotic solvents preferred
Borylation catalyst Pd(dppf)Cl2, Pd(PPh3)4 1-5 mol% loading
Borylation base KOAc, K2CO3 Mild bases preferred
Borylation solvent Dioxane, DMF High boiling solvents for elevated temp
Borylation temperature 80-100 °C Ensures reaction completion
Alkylation base K2CO3, NaH Strong base for N-alkylation
Alkylation solvent DMF, acetone Polar aprotic solvents
Alkylation temperature RT to reflux Monitored to avoid over-alkylation

Research Findings and Optimization Notes

  • Catalyst Efficiency: Pd(dppf)Cl2 has been found to offer higher yields and better selectivity in borylation of heteroaryl halides compared to Pd(PPh3)4 in some studies, likely due to better catalyst stability and ligand effects.
  • Base Selection: Potassium acetate is often preferred for borylation as it provides milder conditions and reduces side reactions.
  • Solvent Effects: Dioxane is widely used due to its ability to dissolve both organic and inorganic reagents and its high boiling point, facilitating elevated temperature reactions.
  • Alkylation Control: Using stoichiometric control and mild bases prevents polyalkylation or decomposition of the boronate ester group.
  • Purification: The final compound is typically purified by silica gel chromatography under inert atmosphere to prevent boronate ester hydrolysis.

Q & A

Q. Data Comparison :

SubstrateCatalystYield (%)Time (hr)
4-BromotoluenePdCl₂(dppf)924
4-ChloroacetophenonePdCl₂(dppf)788

Basic: What are the typical applications of this compound in medicinal chemistry?

Answer:

  • Intermediate for kinase inhibitors : The pyrazole core is functionalized to target EGFR or BRAF kinases .
  • Prodrug design : The ester group enables controlled hydrolysis to carboxylic acid metabolites in vivo .

Advanced: How to troubleshoot low coupling efficiency in aqueous reaction systems?

Answer:

  • Add surfactants : Triton X-100 (0.1% w/v) improves micellar dispersion, increasing yields from 45% to 68% .
  • Adjust pH : Maintain pH 8–9 with NaHCO₃ to prevent boronic ester hydrolysis .
  • Alternative solvents : Use water/THF (1:1) for biphasic systems, enhancing reagent contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

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